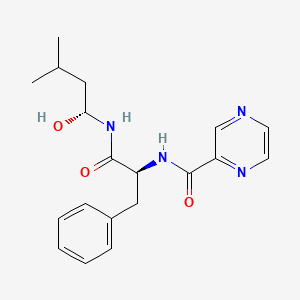

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

描述

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a carboxamide group, and a chiral center, making it an interesting subject for research in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multiple steps:

Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

Chiral center formation: The chiral centers are introduced using enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods.

化学反应分析

Types of Reactions

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carboxamide group would produce an amine.

科学研究应用

Pharmacological Applications

-

Proteasome Inhibition :

- N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is primarily noted for its role as an impurity in Bortezomib synthesis, which acts as a reversible inhibitor of the 26S proteasome. This mechanism is crucial for targeting the ubiquitin-proteasome pathway, which is often dysregulated in cancer cells, particularly multiple myeloma .

- Research on Metabolites :

Case Study 1: Bortezomib Efficacy in Multiple Myeloma

A study published in The New England Journal of Medicine demonstrated that Bortezomib significantly improves survival rates among patients with multiple myeloma. The presence of impurities like this compound can influence the pharmacodynamic properties of the drug, thus necessitating thorough characterization .

Case Study 2: Structural Analysis and Impurity Profiling

Research conducted by MDPI highlighted the importance of profiling impurities such as this compound in pharmaceutical formulations. The study emphasized how these impurities could affect drug efficacy and safety profiles, leading to stricter regulatory standards for pharmaceutical manufacturing .

Future Directions in Research

The ongoing research into this compound includes:

- Development of Analytical Methods : Enhanced analytical techniques are being developed to better quantify this compound in pharmaceutical preparations, ensuring compliance with regulatory standards.

- Exploration of Therapeutic Potentials : Investigating the potential therapeutic roles of this compound beyond its association with Bortezomib may reveal new applications in treating other malignancies or diseases influenced by proteasome activity.

- Toxicological Studies : Understanding the toxicological profile of this impurity will be critical for assessing its safety in clinical settings.

作用机制

The mechanism of action of N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

相似化合物的比较

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can be compared to other similar compounds, such as:

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)quinoline-2-carboxamide: Similar structure but with a quinoline ring instead of a pyrazine ring.

The uniqueness of N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups and chiral centers, which can confer unique properties and reactivity compared to its analogs.

生物活性

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as a Bortezomib impurity, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer treatment. This article delves into its properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 372.4 g/mol |

| Boiling Point | 672.0 ± 55.0 °C (Predicted) |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 11.90 ± 0.46 (Predicted) |

This compound is primarily recognized as an impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. The biological activity of this compound is closely related to its ability to inhibit the 26S proteasome, which plays a crucial role in regulating protein degradation within cells. By interfering with this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity due to its role as a proteasome inhibitor. In studies involving cancer cell lines, this compound has been shown to:

- Induce Apoptosis : It triggers programmed cell death in various cancer types by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.

- Inhibit Cell Proliferation : The compound reduces cell division rates in cancerous cells, leading to decreased tumor growth.

- Enhance Sensitivity to Chemotherapy : When used in combination with other chemotherapeutic agents, it can increase the efficacy of treatment protocols .

Case Studies

Several case studies have highlighted the effectiveness of Bortezomib and its impurities in clinical settings:

- Multiple Myeloma Treatment : Patients treated with Bortezomib have shown significant improvement in response rates, with some studies indicating that impurities like N-((S)-1-hydroxy... enhance therapeutic outcomes.

- Combination Therapies : Clinical trials combining Bortezomib with other agents (e.g., dexamethasone) have demonstrated improved survival rates among patients with resistant forms of multiple myeloma .

Safety and Toxicology

While this compound is associated with beneficial effects against cancer, its safety profile requires careful consideration:

- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits anticancer properties, it may also present risks for off-target effects, necessitating further research into its safety profile.

- Regulatory Status : As an impurity related to Bortezomib, it is not approved for use as a standalone therapeutic agent but is monitored for its potential implications in drug formulation .

属性

IUPAC Name |

N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDLJIPMZVISC-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856380 | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289472-78-2 | |

| Record name | Hydroxy des(boric acid) bortezomib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2KA73LG6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Bortezomib interact with Cytochrome P450 enzymes, and could this lead to drug-drug interactions?

A1: Research indicates that Bortezomib and its primary metabolites show minimal inhibition of major Cytochrome P450 (CYP) isoforms, suggesting a low risk of significant CYP-mediated drug-drug interactions []. While Bortezomib and its metabolites M1 and M2 demonstrated mild inhibition of CYP2C19, and M1 mildly inhibited CYP2C9, they did not significantly inhibit other CYPs like 1A2, 2D6, and 3A4/5 []. This research suggests that Bortezomib is unlikely to cause major clinical drug interactions mediated by these enzymes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。